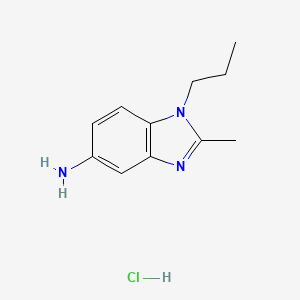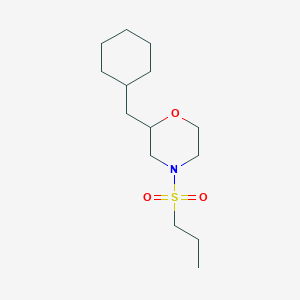![molecular formula C20H21NO2 B5969900 4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol](/img/structure/B5969900.png)
4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol, also known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBA is a derivative of coumarin and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases, which play a role in gene expression. This compound has also been found to inhibit the activity of protein kinase C, which is involved in cell signaling.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit the activity of various enzymes, such as histone deacetylases and protein kinase C. In neurons, this compound has been found to modulate neurotransmitter release and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol. In cancer research, this compound could be further studied for its potential as a chemotherapeutic agent. In neuroscience, this compound could be studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, this compound could be used as a lead compound for the development of new drugs. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to optimize its synthesis method.
Synthesis Methods
4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol can be synthesized using various methods, including the reaction of 4-(chloromethyl) phenyl-3-butyn-1-ol with 3,4-dihydrocoumarin in the presence of a base, such as potassium carbonate. Another method involves the reaction of 4-(chloromethyl) phenyl-3-butyn-1-ol with 3,4-dihydrocoumarin in the presence of a catalyst, such as palladium acetate.
Scientific Research Applications
4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Properties
IUPAC Name |
4-[4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl]but-3-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-12-4-3-5-16-8-10-17(11-9-16)14-21-19-13-18-6-1-2-7-20(18)23-15-19/h1-2,6-11,19,21-22H,4,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLHVEMZWRNYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)NCC3=CC=C(C=C3)C#CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B5969817.png)
![2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5969823.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5969828.png)
![N-(5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B5969835.png)
![[1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5969836.png)
![N-(4-{5-[(2,2-dimethylpropanoyl)amino]-1H-benzimidazol-2-yl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5969853.png)
![5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5969857.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5969873.png)
![N-(4-hydroxyphenyl)-3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5969879.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propionylcyclohex-2-en-1-one](/img/structure/B5969886.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5969887.png)
![N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5969892.png)

